1,2-Indandione

Catalog No.
S568007
CAS No.
16214-27-0
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Indandione

CAS Number

16214-27-0

Product Name

1,2-Indandione

IUPAC Name

3H-indene-1,2-dione

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2

InChI Key

WFFZGYRTVIPBFN-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-indanedione, indanedione

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=O

The exact mass of the compound 1H-Indene-1,2(3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62555. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Indandione (CAS: 16214-27-0) is a premier fluorogenic reagent utilized primarily in forensic chemistry for the detection of latent fingermarks on porous surfaces. As an amino-acid-reactive compound, it forms a highly fluorescent product upon interaction with primary amines in fingerprint residue[1]. For procurement professionals and reagent formulators, 1,2-Indandione represents a critical upgrade over traditional ninhydrin, offering a highly efficient balance of strong photoluminescence, robust solubility in modern apolar carrier solvents, and compatibility with zinc chloride (ZnCl2) for catalytic fluorescence enhancement [2]. Its baseline stability and high-purity manufacturability make it a cornerstone active ingredient for modern latent print development workflows.

Substituting 1,2-Indandione with legacy reagents like Ninhydrin or DFO (1,8-diazafluoren-9-one), or with closely related analogs like 5,6-dimethoxy-1,2-indanedione, severely compromises either performance or processability [1]. While DFO is a well-known fluorogenic reagent, it is significantly more expensive, relatively more toxic, and yields lower overall print recovery rates on challenging porous substrates [2]. Conversely, highly substituted indandione analogs may offer theoretical fluorescence gains but fail in practical procurement due to complex synthesis costs and extremely poor solubility in standard apolar carrier solvents like petroleum ether[1]. Furthermore, alternative dual-action reagents like 5-methylthioninhydrin (5-MTN) have been quantitatively proven to be less effective than the optimized 1,2-Indandione/ZnCl2 process [3]. 1,2-Indandione remains the strictly required precursor for maximizing evidentiary yield without breaking solvent compatibility or budget constraints.

Latent Print Recovery Yield: 1,2-Indandione vs. DFO-Ninhydrin Sequence

In large-scale operational trials evaluating the recovery of latent fingermarks on porous evidence, 1,2-Indandione demonstrated significantly higher sensitivity than standard DFO protocols. Specifically, on a sample of 1,000 used checks, 1,2-Indandione developed 50% more identifiable prints than DFO alone, and 46% more prints than the sequential application of DFO followed by ninhydrin [1]. This demonstrates that 1,2-Indandione is a high-yield replacement that outperforms multi-step legacy sequences.

Evidence DimensionLatent print recovery yield
Target Compound Data1,2-Indandione (+46% print recovery vs sequence)
Comparator Or BaselineDFO followed by Ninhydrin sequence
Quantified Difference46% increase in identifiable print recovery
ConditionsField trial on 1,000 used checks (porous paper substrates)

Maximizes evidentiary yield in high-stakes forensic investigations, directly justifying the transition away from multi-step, time-consuming DFO-ninhydrin workflows.

Formulation Solubility and Cost-Efficiency vs. Substituted Indandiones

While substituted analogs like 5,6-dimethoxy-1,2-indanedione exhibit strong fluorescence, they are fundamentally limited by their physical properties and synthesis costs. 1,2-Indandione maintains high solubility in preferred, cost-effective apolar carrier solvents such as petroleum ether and HFE-7100 [1]. In contrast, 5,6-dimethoxy-1,2-indanedione suffers from low solubility in these critical solvents, rendering it impractical for standard laboratory formulations. Additionally, the complex synthesis of substituted indandiones makes their production prohibitively costly compared to the highly scalable 1,2-Indandione.

Evidence DimensionSolvent compatibility and formulation viability
Target Compound Data1,2-Indandione (Highly soluble in apolar solvents; scalable synthesis)
Comparator Or Baseline5,6-dimethoxy-1,2-indanedione (Low solubility; complex/costly synthesis)
Quantified DifferencePractical formulation viability in standard apolar solvents vs. insolubility
ConditionsReagent preparation using petroleum ether or HFE-7100

Ensures that reagent manufacturers can produce stable, cost-effective working solutions without requiring toxic or expensive specialty solvents.

Dual-Action Enhancement Efficacy vs. 5-Methylthioninhydrin (5-MTN)

The integration of zinc chloride (ZnCl2) with amino acid reagents allows for dual-action development (visible color and fluorescence). When evaluated against 5-methylthioninhydrin (5-MTN), a proposed dual-action alternative, the 1,2-Indandione/ZnCl2 (IND-Zn) formulation proved quantitatively more effective. Studies assessing print quality across various paper types and aging conditions concluded that the IND-Zn process is significantly more effective at enhancing latent marks than the 5-MTN/ZnCl2 formulation [1]. The catalytic effect of zinc on 1,2-Indandione drastically improves luminescence intensity, cementing its status as the benchmark dual-action reagent.

Evidence DimensionDual-action (color/fluorescence) enhancement efficacy
Target Compound Data1,2-Indandione/ZnCl2 (Higher mark enhancement and luminescence)
Comparator Or Baseline5-MTN/ZnCl2 formulation
Quantified DifferenceIND-Zn process is definitively more effective across multiple paper types and aging conditions
ConditionsSplit depletion fingermarks on six common paper types, aged up to two weeks

Allows laboratories to standardize on a single, highly sensitive IND-Zn formulation rather than investing in inferior, novel dual-action alternatives like 5-MTN.

Procurement Economics and Safety Profile vs. DFO

Beyond sensitivity, the shift from DFO to 1,2-Indandione is heavily driven by procurement economics and laboratory safety. Comparative evaluations by forensic scientific investigation departments have demonstrated that selected 1,2-Indandione formulations provide comparable or better fingerprint definition and stability over time compared to DFO, while being significantly less expensive and relatively less toxic [1]. This allows high-throughput laboratories to reduce their cost-per-test and improve occupational safety without sacrificing enhancement quality.

Evidence DimensionCost and toxicity profile
Target Compound Data1,2-Indandione (Lower cost, lower relative toxicity)
Comparator Or BaselineDFO (1,8-diazafluoren-9-one) (Higher cost, relatively toxic)
Quantified DifferenceEquivalent or better enhancement achieved at a reduced procurement cost and improved safety margin
ConditionsRoutine forensic processing on white office paper

Directly lowers the operational budget for forensic reagent procurement while supporting better health and safety standards for laboratory technicians.

High-Volume Forensic Reagent Manufacturing

1,2-Indandione is a highly stable active ingredient for commercial latent print development sprays and dip solutions. Its proven high solubility in cost-effective apolar solvents like HFE-7100 and petroleum ether ensures stable formulation, avoiding the insolubility issues that plague substituted indandione analogs [1].

High-Stakes Evidence Processing (Porous Substrates)

Ideal for specialized forensic laboratories processing critical paper evidence (e.g., checks, ransom notes, archival documents). By utilizing 1,2-Indandione, forensic technicians can recover up to 46% more identifiable prints than when using legacy DFO-ninhydrin sequences, maximizing evidentiary yield[2].

Dual-Action (IND-Zn) Workflow Standardization

Perfect for agencies looking to streamline their development protocols. By utilizing 1,2-Indandione in conjunction with zinc chloride, labs achieve higher-contrast visible and fluorescent marks in a single process, quantitatively outperforming alternative dual-action reagents like 5-MTN while maintaining lower toxicity and cost profiles than DFO [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

146.036779430 Da

Monoisotopic Mass

146.036779430 Da

Heavy Atom Count

11

UNII

7LZB7QNE77

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16214-27-0

Wikipedia

1,2-Indandione

Dates

Last modified: 08-15-2023

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